molecular formula C19H21NO2 B1327230 2-Methyl-2'-morpholinomethyl benzophenone CAS No. 898749-87-6

2-Methyl-2'-morpholinomethyl benzophenone

Cat. No. B1327230
M. Wt: 295.4 g/mol
InChI Key: OSNOFWMNFCGNTJ-UHFFFAOYSA-N
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Description

The compound "2-Methyl-2'-morpholinomethyl benzophenone" is a derivative of benzophenone with potential biological activity. Benzophenone derivatives have been extensively studied due to their diverse range of biological activities, including antitumor properties. The presence of a morpholine ring and a methyl group on the benzophenone core structure is significant for the compound's activity, as seen in various synthesized analogues .

Synthesis Analysis

The synthesis of benzophenone derivatives often involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogues were synthesized from (4-hydroxy-aryl)-aryl methanones, which were then evaluated for their anti-proliferative activity . Another example includes the synthesis of a polyheterocyclic compound containing a morpholino group through a microwave-assisted one-pot process, which demonstrates the versatility of methods used to create complex benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using various spectroscopic techniques. Density functional theory (DFT) has been employed to study the optimized molecular structures, vibrational frequencies, and thermodynamic properties of related compounds . Single-crystal X-ray analysis is another method used to determine the planar molecular structures of benzophenone derivatives, which can influence their physicochemical properties .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including Friedel-Crafts condensation to construct the benzophenone skeleton . Additionally, benzophenone can act as a sensitizer in photochemical reactions, as demonstrated by the benzophenone-sensitized formation of different products from quinolinecarbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as their electrochemical behavior and UV-vis spectra, can be elucidated through cyclic voltammetry (CV) and spectroscopic methods . The antiproliferative activity of these compounds is often evaluated in vitro against various types of cancer cells, and their ability to induce apoptosis is a key aspect of their biological activity . Theoretical calculations, such as those involving frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), can also provide insights into the reactivity and interaction of these molecules with biological targets .

Scientific Research Applications

1. Antiproliferative Activity

A study synthesized derivatives of 2-Methyl-2'-morpholinomethyl benzophenone, evaluating their antiproliferative activity against various neoplastic cells. The study found that certain structural modifications, particularly the methyl group on the benzophenone ring, were crucial for enhancing antiproliferative activity. This suggests potential applications in cancer research and treatment (Al‐Ghorbani et al., 2017).

2. Photochemical Applications

Benzophenone photophores, which include derivatives like 2-Methyl-2'-morpholinomethyl benzophenone, have been used in various scientific applications due to their unique photochemical properties. These applications range from binding/contact site mapping, molecular target identification, to bioconjugation and surface grafting. Their stability and practicality in bioorganic chemistry and material science highlight their versatility in research (Dormán et al., 2016).

3. Synthesis of Novel Compounds

The synthesis of novel benzophenone derivatives, including morpholino benzophenones, has shown potent cytotoxic activity against certain cancer cells. Such derivatives offer potential for further development in antitumor drug research, showcasing the compound's relevance in medicinal chemistry (Kumazawa et al., 1997).

4. Antibacterial and Antifungal Applications

Benzophenone-mercaptooxadiazole analogs, which may include similar structures to 2-Methyl-2'-morpholinomethyl benzophenone, have been synthesized and shown effective against tubercular, bacterial, and fungal agents. This highlights the compound's potential in developing new antibacterial and antifungal agents (Mamatha et al., 2019).

properties

IUPAC Name

(2-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNOFWMNFCGNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643520
Record name (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2'-morpholinomethyl benzophenone

CAS RN

898749-87-6
Record name Methanone, (2-methylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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